L-Mannono-1,4-lactone

Vue d'ensemble

Description

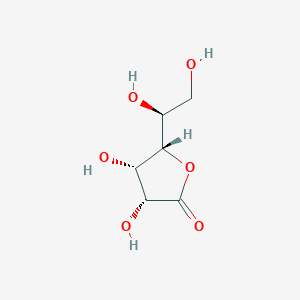

L-Mannono-1,4-lactone is a carbohydrate-based lactone with the empirical formula C6H10O6. It is a cyclic ester derived from L-mannonic acid and is known for its role in various biochemical processes. This compound is a white crystalline solid that is soluble in water and has a melting point of approximately 153-155°C .

Applications De Recherche Scientifique

L-Mannono-1,4-lactone has a wide range of applications in scientific research:

Analyse Biochimique

Biochemical Properties

L-Mannono-1,4-lactone is involved in various biochemical reactions. For instance, it has been reported that this compound acts as a substrate for certain enzymes in the biosynthesis of ascorbate .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific threshold effects, as well as toxic or adverse effects at high doses, have not been fully elucidated, it is known that the compound’s effects can vary significantly depending on the dosage .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

L-Mannono-1,4-lactone can be synthesized through the selective anomeric oxidation of unprotected aldoses with bromine. This method typically yields the thermodynamically more stable five-membered lactone (γ-lactone) . Another method involves the dehydrogenation of unprotected or partially protected alditols and aldoses catalyzed by a transition metal complex in the presence of a hydrogen acceptor . Additionally, protected aldoses with a free anomeric hydroxyl group can be converted into the corresponding aldonolactones using chromium (VI) reagents or DMSO-based oxidizing systems .

Industrial Production Methods

Industrial production of this compound often involves the aerobic oxidation of unprotected aldoses over heterogeneous catalysts, such as palladium on carbon (Pd/C), gold on carbon (Au/C), or a combination of bismuth-palladium on carbon (Bi-Pd/C) . These methods are preferred for their efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

L-Mannono-1,4-lactone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include bromine and chromium (VI) reagents.

Reduction: Sodium borohydride (NaBH4) is often used for the reduction of this compound.

Substitution: Various nucleophiles can be used to substitute the lactone ring, leading to the formation of different derivatives.

Major Products Formed

The major products formed from these reactions include various aldonolactones and their derivatives, which can be further utilized in the synthesis of more complex molecules .

Mécanisme D'action

L-Mannono-1,4-lactone exerts its effects through its interaction with specific enzymes involved in carbohydrate metabolism. For instance, it is hydrolyzed by lactonases, which convert it into its corresponding acid form . This hydrolysis is stereospecific, meaning that only one enantiomer of the lactone is hydrolyzed by the enzyme, while the other enantiomer acts as a competitive inhibitor .

Comparaison Avec Des Composés Similaires

L-Mannono-1,4-lactone can be compared with other similar carbohydrate-based lactones, such as:

D-Mannono-1,4-lactone: Similar in structure but differs in the stereochemistry of the hydroxyl groups.

L-Gulono-1,4-lactone: Another carbohydrate-based lactone involved in the biosynthesis of ascorbic acid.

D-Glucono-1,4-lactone: Commonly used in food and pharmaceutical industries.

This compound is unique due to its specific stereochemistry and its role in the biosynthesis of ascorbic acid, making it a valuable compound in both biochemical research and industrial applications .

Activité Biologique

L-Mannono-1,4-lactone is a cyclic ester derived from L-mannonic acid, a sugar acid that plays a significant role in carbohydrate metabolism. This compound has garnered attention due to its potential biological activities, which may have implications in various fields, including biochemistry and pharmacology. This article explores the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₆H₈O₆ and features a lactone ring formed through the intramolecular esterification of its hydroxyl groups. Its structure is critical for its biological activity, influencing how it interacts with enzymes and other biomolecules.

1. Metabolic Pathways

This compound is involved in several metabolic pathways. It can act as an intermediate in the synthesis of complex carbohydrates, which are essential for various cellular functions. The compound's sugar-like structure allows it to participate in metabolic reactions that affect energy production and cellular signaling.

2. Enzymatic Interactions

Research indicates that this compound can interact with various enzymes, influencing their activity. For example, studies have shown that certain dehydrogenases can utilize this compound as a substrate, leading to the production of other biologically active compounds. This enzymatic conversion is crucial for understanding its role in carbohydrate metabolism.

Case Study 1: Enzymatic Hydrolysis

A study conducted by BmulJ_04915 highlighted the hydrolysis of sugar lactones including this compound by specific enzymes from Burkholderia multivorans. The study found that these enzymes exhibited high catalytic efficiency with kcat values indicating rapid conversion rates at physiological pH levels . This underscores the potential of this compound in biocatalytic applications.

Case Study 2: Antimicrobial Activity

In another investigation into the antimicrobial properties of various lactones, researchers noted that this compound exhibited inhibitory effects against several pathogenic microorganisms. This suggests potential applications in developing natural preservatives or therapeutic agents against infections .

Comparative Analysis

To better understand this compound's unique properties and activities, it is beneficial to compare it with related compounds:

| Compound | Structure Type | Unique Features |

|---|---|---|

| D-Mannose | Aldohexose | Precursor to D-mannono-1,4-lactone; non-cyclic |

| D-Mannonic Acid | Carboxylic Acid | Hydrolysis product; precursor to D-mannono-1,4-lactone |

| D-Sorbitol | Sugar Alcohol | Reduced form of D-mannose; different functional properties |

| L-Ribose | Aldopentose | Product of D-mannono-1,4-lactone synthesis; five carbons |

This table illustrates the relationships between these compounds and highlights how this compound fits into the broader context of carbohydrate chemistry.

Research Findings

Recent studies have focused on elucidating the mechanisms through which this compound exerts its biological effects. For instance:

- Antioxidant Properties : Some research suggests that lactones can exhibit antioxidant activities by scavenging free radicals, potentially offering protective effects against oxidative stress .

- Therapeutic Potential : Investigations into its role as a precursor for bioactive compounds have opened avenues for developing new therapeutic agents targeting metabolic disorders and infections .

Propriétés

IUPAC Name |

(3R,4S,5S)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3-,4+,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZYCXMUPBBULW-KLVWXMOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(C(C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]1[C@H]([C@H](C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the reactivity of L-Mannono-1,4-lactone compared to other aldono-1,4-lactones?

A: While the provided research doesn't directly compare the reactivity of this compound to other aldono-1,4-lactones, it highlights its selective reactivity in specific reactions. For example, [] describes how this compound undergoes regioselective pivaloylation, primarily yielding the 2,5,6-tri-O-pivaloyl derivative. This selectivity suggests that the hydroxyl groups at positions 2, 5, and 6 are more reactive towards pivaloyl chloride under the reaction conditions. This information could be valuable for researchers aiming to selectively modify this compound for further synthetic applications. You can find more details on this in the paper "Regioselective Acylations of Aldono-1,4-lactones": .

Q2: How does the structural conformation of this compound influence its reactivity?

A: [] investigates the reaction of monolithiated 1,7-dicarba-closo-dodecaborane(12) with O-isopropylidene derivatives of this compound. The research indicates that the reaction product, a novel boron neutron capture candidate, preferentially adopts the β-L configuration. This suggests that the specific arrangement of atoms in the this compound structure influences the stereochemistry of the final product. Understanding these structural nuances can be crucial for predicting the outcomes of reactions involving this compound. For further details, refer to the paper "1-[1,7-dicarba-closo-dodecaboran(12)-1-yl]aldoses: Novel Boron Neutron Capture Candidates": .

Q3: Are there specific analytical techniques mentioned in the research that are particularly useful for studying this compound and its derivatives?

A: [] focuses on determining the absolute configuration of a derivative of this compound, 2,3:5,6-Di-O-isopropylidene-3,5-di-C-methyl-l-mannono-1,4-lactone, using X-ray crystallography. This technique proved essential for unequivocally establishing the relative and absolute configuration of the molecule. This highlights the importance of X-ray crystallography in analyzing the three-dimensional structures of this compound derivatives and understanding their stereochemistry. The research paper "2,3:5,6-Di-O-isopropylidene-3,5-di-C-methyl-l-mannono-1,4-lactone": provides a comprehensive look at this application.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.